N-(3,4-二氯苄基)乙胺

描述

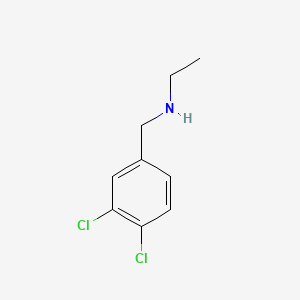

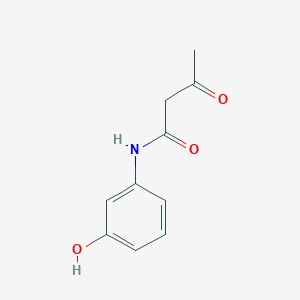

N-(3,4-Dichlorobenzyl)ethanamine is a chemical compound with the linear formula C9H11Cl2N . It is provided by Sigma-Aldrich as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

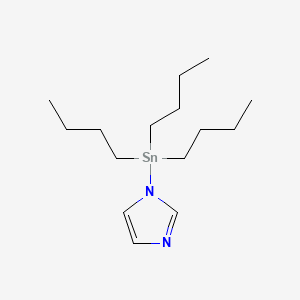

The molecular structure of N-(3,4-Dichlorobenzyl)ethanamine is represented by the SMILES string ClC(C=C(CNCC)C=C1)=C1Cl . It has a molecular formula of C9H11Cl2N and an average mass of 204.096 Da .科学研究应用

Synthesis and Intermediate Use

- Synthetic Routes for Pharmaceutical Compounds : N-(3,4-Dichlorobenzyl)ethanamine and its derivatives are utilized in the synthesis of various pharmaceutical compounds. For example, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the production of Silodosin (a drug for benign prostatic hyperplasia), was synthesized using a route starting from 2-nitrochlorobenzene, highlighting the utility of such compounds in pharmaceutical synthesis (Luo et al., 2008).

Biocidal and Corrosion Inhibition

- Biocide in Water Systems : Compounds like 2-(Decylthio)ethanamine hydrochloride demonstrate broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties in recirculating cooling water systems (Walter & Cooke, 1997).

Analytical Methodologies

- Detection in Biological Samples : Advanced analytical methods, such as high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS), have been developed for detecting and quantifying derivatives of N-(3,4-Dichlorobenzyl)ethanamine in biological samples, as seen in the case of 2CC-NBOMe and 25I-NBOMe, highlighting its relevance in forensic toxicology (Poklis et al., 2013).

Antimicrobial and Antidiabetic Research

- Potential Medical Applications : Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes have been investigated for their antimicrobial and antidiabetic properties, suggesting potential therapeutic applications of N-(3,4-Dichlorobenzyl)ethanamine derivatives (S. G et al., 2023).

Antiamoebic Activity

- Targeting Parasitic Infections : Chalcones bearing N-substituted ethanamine tails have shown promising antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica, indicating potential use in treating parasitic infections (Zaidi et al., 2015).

Inorganic Chemistry

- Inorganic Complex Formation : Derivatives of N-(3,4-Dichlorobenzyl)ethanamine have been used to synthesize platinum(II) complexes, which display interesting hydrogen-bonded networks and potential applications in materials science and catalysis (Carland et al., 2005).

Ligand Chemistry

- Formation of Chiral Complexes : The synthesis of various ligands, including those derived from N-(3,4-Dichlorobenzyl)ethanamine, demonstrates their capability to form chiral complexes with metal ions like Zn(II) and Cu(II). These complexes have potential applications in the field of coordination chemistry and enantioselective catalysis (Canary et al., 1998).

Cytochrome P450 Metabolism

- Metabolic Pathways in Pharmacology : Understanding the metabolism of N-(3,4-Dichlorobenzyl)ethanamine derivatives, such as 25I-NBOMe, by cytochrome P450 enzymes is crucial for pharmacological and toxicological studies. Such knowledge aids in predicting drug-drug interactions and the impact of genetic polymorphism on drug metabolism (Nielsen et al., 2017).

Crystal and Electronic Structure Analysis

- Material Science and Crystallography : Studies on the crystal and electronic structure of compounds like N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine provide insights into their molecular arrangements, which are essential for applications in material science and crystallography (Aydın et al., 2017).

Herbicidal Applications

- Agricultural Chemistry : 3,4-Dichlorobenzyl methylcarbamate, a compound related to N-(3,4-Dichlorobenzyl)ethanamine, has been identified as an effective preemergence herbicide, showcasing the potential of these compounds in agricultural applications (Herrett & Berthold, 1965).

安全和危害

属性

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWBKVYXMBSPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988305 | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dichlorobenzyl)ethanamine | |

CAS RN |

68621-16-9 | |

| Record name | Benzenemethanamine, 3,4-dichloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068621169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1,4-diamino-2-chloro-3-[(2-hydroxyethyl)thio]-](/img/structure/B1604757.png)